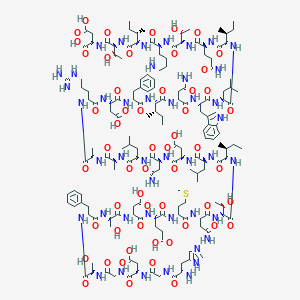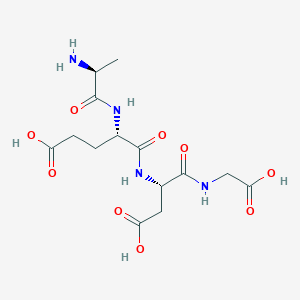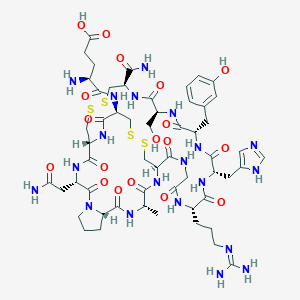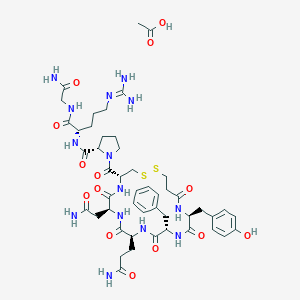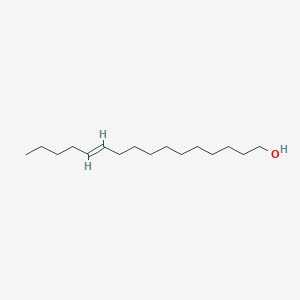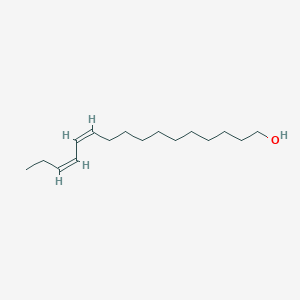
11,13-Hexadecadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,13-Hexadecadienal is a type of aldehyde that is commonly found in plants. It is a volatile compound that is responsible for the characteristic aroma and flavor of many fruits and vegetables. In recent years, there has been a growing interest in the scientific community regarding the synthesis, mechanism of action, and physiological effects of 11,13-Hexadecadienal.
作用機序
The mechanism of action of 11,13-Hexadecadienal is not fully understood. However, it is believed to act as a signaling molecule in plants, playing a role in stress response and defense mechanisms. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
生化学的および生理学的効果
11,13-Hexadecadienal has been shown to have a variety of biochemical and physiological effects. In plants, it has been shown to play a role in stress response and defense mechanisms, as well as in the regulation of gene expression. In insects, it has been shown to have insecticidal properties, leading to paralysis and death. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 11,13-Hexadecadienal in lab experiments is its availability. It can be synthesized using a variety of methods, and is relatively inexpensive. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying stress response, defense mechanisms, and gene expression. However, one limitation of using 11,13-Hexadecadienal is its volatility. It can be difficult to control the concentration of the compound in lab experiments, as it can easily evaporate.
将来の方向性
There are many potential future directions for research on 11,13-Hexadecadienal. One area of interest is its potential use as a biopesticide. Further research is needed to determine its effectiveness against a wider range of insect pests, as well as its potential impact on non-target organisms. Additionally, research is needed to better understand the mechanism of action of 11,13-Hexadecadienal, particularly in plants. This could lead to the development of new strategies for improving stress tolerance and defense mechanisms in crops. Finally, there is potential for 11,13-Hexadecadienal to be used as a biomarker for oxidative stress in plants. Further research is needed to determine its accuracy and reliability as a biomarker, as well as its potential applications in agriculture and environmental monitoring.
合成法
11,13-Hexadecadienal can be synthesized using a variety of methods. One common method is through the oxidation of linoleic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate, ozone, or sodium hypochlorite. Another method involves the pyrolysis of linoleic acid, which can produce a mixture of aldehydes, including 11,13-Hexadecadienal.
科学的研究の応用
The scientific research application of 11,13-Hexadecadienal is varied. It has been studied for its potential use as a flavoring agent in food products. It has also been studied for its potential use as a biopesticide, as it has been shown to have insecticidal properties. Additionally, 11,13-Hexadecadienal has been studied for its potential use as a biomarker for oxidative stress in plants.
特性
CAS番号 |
73264-91-2 |
|---|---|
製品名 |
11,13-Hexadecadienal |
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC名 |
(11E,13E)-hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5+ |
InChIキー |
ZTJGMVSDMQAJPE-VNKDHWASSA-N |
異性体SMILES |
CC/C=C/C=C/CCCCCCCCCC=O |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
正規SMILES |
CCC=CC=CCCCCCCCCCC=O |
純度 |
96% |
同義語 |
11,13-hexadecadienal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





